(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by a bromine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. The compound’s stereochemistry is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the seventh position.
Reduction: The brominated intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to convert any unwanted by-products into the desired intermediate.
Hydroxylation: Finally, the intermediate undergoes hydroxylation using a hydroxylating agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for bromination, reduction, and hydroxylation steps can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiolate (KSR) in ethanol (C2H5OH).
Major Products Formed
Oxidation: Formation of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 7-bromo-1,2,3,4-tetrahydronaphthalen-1-al.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol or 7-bromo-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 7-amino-1,
Properties
CAS No. |
676133-23-6 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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